10-Undecenenitrile

Hydroformylation Polyamide-12 Catalyst Selection

10-Undecenenitrile (undec-10-enenitrile) is a linear, aliphatic C11 unsaturated nitrile bearing a terminal alkene and a cyano group, with a molecular weight of 165.28 g·mol⁻¹ and a calculated log P range of 3.4–4.1. The compound is industrially sourced from castor oil via thermal cracking and nitrilation of 10-undecenoic acid, establishing it as a key bio-renewable platform chemical.

Molecular Formula C11H19N
Molecular Weight 165.27 g/mol
CAS No. 53179-04-7
Cat. No. B8766254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Undecenenitrile
CAS53179-04-7
Molecular FormulaC11H19N
Molecular Weight165.27 g/mol
Structural Identifiers
SMILESC=CCCCCCCCCC#N
InChIInChI=1S/C11H19N/c1-2-3-4-5-6-7-8-9-10-11-12/h2H,1,3-10H2
InChIKeyNRZJSHMHHFWKBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Undecenenitrile (CAS 53179-04-7) – Essential Procurement Data for the Castor-Oil-Derived C11 Terminal Alkene Nitrile


10-Undecenenitrile (undec-10-enenitrile) is a linear, aliphatic C11 unsaturated nitrile bearing a terminal alkene and a cyano group, with a molecular weight of 165.28 g·mol⁻¹ and a calculated log P range of 3.4–4.1 . The compound is industrially sourced from castor oil via thermal cracking and nitrilation of 10-undecenoic acid, establishing it as a key bio-renewable platform chemical . Its bifunctional architecture enables orthogonal transformations—olefin metathesis at the terminal double bond and hydroformylation or reduction at the nitrile—making it a strategic intermediate for polyamide-12 and long-chain bifunctional monomers .

Why 10-Undecenenitrile Cannot Be Replaced by Related C11 Nitriles or Esters in Polyamide-12 Precursor Synthesis


Structurally similar C11 compounds—such as methyl 10-undecenoate, undecanenitrile, and 9-undecenenitrile—diverge sharply in reactivity because the terminal alkene position and the nature of the head-group (nitrile vs. ester) control catalyst compatibility, regioselectivity, and overall process efficiency . Replacing 10-undecenenitrile with the ester analog inverts the cross-metathesis partner (requiring acrylonitrile instead of methyl acrylate), altering toxicity profiles and atom economy . In hydroformylation, the nitrile group modifies the coordination sphere of Rh and Ru catalysts, impacting turnover frequency and isomerization capability in ways that do not translate to the corresponding acid or ester substrates . Consequently, procurement decisions cannot assume functional interchangeability—only the nitrile with a terminal unsaturation enables the optimized catalytic pathways documented below.

10-Undecenenitrile vs. Closest Analogs: Head-to-Head Quantitative Evidence for Scientific Selection


Rhodium-Catalyzed Hydroformylation of 10-Undecenenitrile Delivers ~15‑Fold Higher Turnover Number than Ruthenium Systems

Under optimized conditions, the Rh(acac)(CO)₂–biphephos system achieves a cumulative TON of 230,000 mol(aldehyde) per mol(Rh) over 4–5 catalyst recycling runs with 10-undecenenitrile, compared to a maximum TON of 15,000 mol(aldehyde) per mol(Ru) for the RuCl₂(PPh₃)₃–biphephos system . The Rh system also exhibits a hydroformylation TOF of ~80 min⁻¹, whereas the Ru analogue operates at only 2–7 min⁻¹ under comparable conditions .

Hydroformylation Polyamide-12 Catalyst Selection

Direct Cross-Metathesis of 10-Undecenenitrile with Methyl Acrylate Outperforms the Reverse Ester–Acrylonitrile Route to C12 Amino‑Ester Precursors

The ruthenium-catalyzed cross-metathesis of bio-sourced 10-undecenenitrile with methyl acrylate yields a C12 nitrile-ester intermediate that is hydrogenated to the α,ω-amino ester for polyamide-12. This direct route “competes favourably” with the reverse approach—cross-metathesis of methyl 10-undecenoate with acrylonitrile—which requires subsequent hydrogenation of both the C=C bond and the nitrile group . The 10-undecenenitrile route avoids acrylonitrile (a regulated toxic monomer) and uses methyl acrylate as the coupling partner, improving safety and atom economy.

Cross-metathesis Polyamide precursors Sustainable synthesis

Terminal Alkene 10-Undecenenitrile Achieves TON 13,280 in Acrylonitrile Cross-Metathesis, Significantly Surpassing Internal Alkene Oleonitrile

In the cross-metathesis of fatty nitriles with acrylonitrile, 10-undecenenitrile provides 2-dodecenedinitrile with a high turnover number of 13,280 in diethyl carbonate as a green solvent . Under identical catalytic conditions, oleonitrile (a C18 internal alkene nitrile) gave the expected products but “the cleavage of the internal double bond proved to be more difficult probably owing to faster catalyst decomposition” . This demonstrates the superior reactivity of the terminal alkene in 10-undecenenitrile.

Cross-metathesis Dinitrile synthesis Green solvent

Rh‑Biphephos Enables Tandem Isomerization–Hydroformylation of 10-Undecenenitrile; Ru‑Biphephos Cannot Convert Internal Isomers

During hydroformylation, 10-undecenenitrile partially isomerizes to internal undecenenitrile isomers. The Rh‑biphephos catalyst effectively re-isomerizes internal isomers back to the terminal alkene, achieving high overall conversion to the linear aldehyde . In contrast, Ru‑biphephos systems “are incapable, under the conditions suitable for selective hydroformylation, to promote isomerization of internal olefins, and hence to achieve a tandem isomerization-hydroformylation process” . This mechanistic difference has profound implications for process robustness when using technical-grade substrate.

Tandem catalysis Isomerization Process robustness

Predicted Ready Biodegradability and Established Hazard Classification Provide a Known Safety and Environmental Profile vs. Uncharacterized Analogs

The BIOWIN v4.10 estimation model judges 10-undecenenitrile as “ready biodegradable” (Biowin2 non-linear probability = 0.9951, Ready Biodegradability Prediction: YES) . Additionally, its notified CLP classification—Skin Irrit. 2 (H315), Eye Dam. 1 (H318), Aquatic Chronic 2 (H411)—provides a fully documented hazard profile . Many structural analogs (e.g., undecanenitrile, 9-undecenenitrile) lack comparable publicly available biodegradation or toxicological data, creating procurement uncertainty.

Biodegradability Hazard classification Environmental safety

Where 10-Undecenenitrile Delivers Verified Advantages: Application Scenarios Grounded in Quantitative Evidence


Bio-Based Polyamide-12 Monomer Production via Rh-Catalyzed Hydroformylation

10-Undecenenitrile is the direct substrate for producing 12-oxo-dodecanenitrile (linear aldehyde), the key precursor to ω-aminododecanoic acid and polyamide-12. Using the Rh(acac)(CO)₂–biphephos catalyst system, cumulative TON of 230,000 has been demonstrated over 4–5 catalyst recycles, with effective tandem isomerization–hydroformylation enabling high conversion even when internal isomers are present . This scenario is relevant for manufacturers seeking to replace petroleum-derived laurolactam with a castor-oil-based route.

Safer Synthesis of C12 α,ω-Amino Ester via Cross-Metathesis with Methyl Acrylate

Instead of using methyl 10-undecenoate and acrylonitrile, 10-undecenenitrile is cross-coupled with methyl acrylate to generate a C12 nitrile-ester that, upon hydrogenation, yields the α,ω-amino ester for polyamide-12. This route eliminates acrylonitrile from the production chain, aligning with industrial safety and sustainability goals .

Green Solvent-Based Production of 2-Dodecenedinitrile via Cross-Metathesis with Acrylonitrile

When a dinitrile is the target product, 10-undecenenitrile undergoes cross-metathesis with acrylonitrile in diethyl carbonate to afford 2-dodecenedinitrile with a TON of 13,280—the highest reported for this transformation . The use of diethyl carbonate as a green solvent enhances the sustainability profile of the process.

Analytical Method Qualification and Quality Control of 10-Undecenenitrile

A validated reverse-phase HPLC method on a Newcrom R1 column enables separation and purity assessment of 10-undecenenitrile with simple mobile phase conditions (MeCN/water/phosphoric acid), scalable to preparative isolation and suitable for pharmacokinetic studies when formic acid replaces phosphoric acid for MS compatibility . This method supports procurement quality verification.

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